molecular formula C15H12F6N2O3 B2922417 {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate CAS No. 318469-44-2

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate

Cat. No.: B2922417
CAS No.: 318469-44-2
M. Wt: 382.262
InChI Key: TXIBETLKPCJTCQ-UHFFFAOYSA-N
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Description

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate (CAS: 318469-44-2) is a fluorinated pyrazole derivative characterized by two trifluoromethyl (-CF₃) groups and an acetoxymethyl ester moiety. The pyrazole core is substituted at positions 1, 3, 4, and 5, with a phenoxy group at position 5 bearing an additional -CF₃ group. This structural complexity enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O3/c1-8(24)25-7-11-12(15(19,20)21)22-23(2)13(11)26-10-5-3-4-9(6-10)14(16,17)18/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBETLKPCJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₈F₆N₂O₃
  • CAS Number : 158712-29-9
  • Melting Point : 192–194 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.

  • Inhibition of Dynein Motor Function :
    • Research indicates that similar pyrazole-based compounds can inhibit dynein motor activity by targeting allosteric sites within the dynein complex, disrupting its motility and ATPase activity . This suggests that this compound may exhibit similar inhibitory effects.
  • Fluorinated Compounds and Biological Potency :
    • The presence of trifluoromethyl groups in the structure enhances the compound's potency against various biological targets. For instance, fluorinated compounds have shown increased efficacy in inhibiting serotonin uptake and other enzymatic activities due to improved binding interactions with target proteins .

Study 1: Dynein Inhibition

A study exploring the effects of pyrazolo-pyrimidinone derivatives on dynein revealed that compounds with similar structural motifs could significantly inhibit dynein's ATPase activity with IC50 values around 10–30 μM . This indicates that this compound could potentially serve as a lead compound for developing dynein inhibitors.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of trifluoromethyl-substituted compounds demonstrated that modifications at specific positions on the phenolic ring can enhance biological activity. For example, compounds with para-substituted trifluoromethyl groups showed a six-fold increase in potency for inhibiting serotonin transporters compared to non-fluorinated analogs . This suggests that further optimization of this compound could yield more potent derivatives.

Data Table: Biological Activity Summary

Activity Effect IC50 (μM) Reference
Dynein ATPase InhibitionSignificant inhibition10 - 30
Serotonin Transport InhibitionEnhanced potency6-fold increase
General ToxicityIrritantN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Synthetic Method Notable Features
{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate -CF₃ (positions 3 and phenoxy), acetoxymethyl (position 4) ~381.29 Likely Ullmann coupling or Pd catalysis High lipophilicity, dual -CF₃ groups, ester prodrug potential
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (CCDC 1545464) -CF₃ (position 3), trimethoxy (position 5 aryl) 408.37 CuI/K₂CO₃-mediated Ullmann coupling Bulky aryl substituents; crystallizes in space group P-1
3-Methyl-1-phenyl-5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole -CF₃ (position 5), trimethylsilyl ethynyl (position 4) ~338.34 Pd(OAc)₂-catalyzed Sonogashira coupling Alkyne functionality for further derivatization
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Hydroxyl (position 5), diketone (side chain) ~306.32 Lithium bis(trimethylsilyl)amide-mediated enolate Polar diketone group; potential chelation properties
(1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl acetate (MFCD03011918) -CF₃ (position 3), phenoxy (position 5), acetoxymethyl (position 4) ~341.28 Unspecified esterification Structural isomer with phenoxy vs. trifluoromethylphenoxy substitution

Key Observations

Trifluoromethyl Impact: The target compound’s dual -CF₃ groups confer enhanced metabolic resistance and membrane permeability compared to mono-CF₃ analogs (e.g., CCDC 1545464) .

Synthetic Flexibility: Unlike Pd-catalyzed Sonogashira or Cu-mediated Ullmann reactions used for analogs , the target compound’s synthesis may require regioselective aryl ether formation due to steric hindrance from the 3-(trifluoromethyl)phenoxy group.

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